BenchChemオンラインストアへようこそ!

Ruscoside

Structure-Activity Relationship (SAR) Glycoside Hydrolysis Phytochemical Processing

Choose Ruscoside (CAS 51024-64-7) to eliminate the variability of crude Ruscus extracts. Its defined glycosylation state makes it the essential precursor for controlled hydrolysis SAR studies, where deglycosylated derivatives (e.g., desglucoruscoside) demonstrate significantly enhanced potency over the parent glycoside. As a pure reference standard, it is critical for developing validated HPLC/LC-MS methods to accurately quantify and standardize Ruscus aculeatus preparations, ensuring reproducible pharmacological profiles in vascular permeability research.

Molecular Formula C50H80O23
Molecular Weight 1049.2 g/mol
CAS No. 51024-64-7
Cat. No. B1680279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuscoside
CAS51024-64-7
SynonymsRuscoside;  Ruscoside [WHO-DD];  J1.465.421F; 
Molecular FormulaC50H80O23
Molecular Weight1049.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)OC1(CCC(=C)COC9C(C(C(C(O9)CO)O)O)O)O
InChIInChI=1S/C50H80O23/c1-19(17-65-44-39(61)37(59)35(57)29(15-51)68-44)8-11-50(64)20(2)32-28(73-50)14-26-24-7-6-22-12-23(53)13-31(49(22,5)25(24)9-10-48(26,32)4)70-47-43(34(56)27(54)18-66-47)72-46-41(63)42(33(55)21(3)67-46)71-45-40(62)38(60)36(58)30(16-52)69-45/h6,20-21,23-47,51-64H,1,7-18H2,2-5H3/t20-,21-,23+,24+,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+/m0/s1
InChIKeyJWGLJRXUTIFBHW-MTRMYNQZSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ruscoside (CAS 51024-64-7): A Furostanol Steroidal Saponin Procurement and Characterization Overview


Ruscoside (CAS 51024-64-7) is a furostanol steroidal saponin glycoside, with the molecular formula C50H80O23 and a molecular weight of approximately 1049.15 g/mol [1]. It is a key bioactive secondary metabolite found predominantly in the rhizomes of Ruscus species, most notably Ruscus aculeatus L. (Butcher's Broom) [2]. As a glycoside, its structure features a steroidal aglycone core linked to a complex oligosaccharide chain, and it exists within a broader family of Ruscus saponins that are traditionally associated with vascular and anti-inflammatory effects [3].

Why Ruscoside Cannot Be Replaced with a Generic Steroidal Saponin or Aglycone


While Ruscoside and its structurally related analogs (e.g., ruscin, ruscogenin, desglucoruscoside) are often co-identified in Ruscus extracts, they are not functionally interchangeable for precise research or therapeutic applications. A fundamental structure-activity relationship (SAR) governs the Ruscus saponin class: the extent of glycosylation is inversely correlated with the magnitude of pharmacological action, meaning that partially hydrolyzed deglycosylated derivatives often exhibit significantly higher potency than the intact parent glycoside Ruscoside [1]. This is further complicated by evidence that different derivatives within the same plant exhibit divergent activity profiles; for example, the spirostanol saponins ruscin and deglucoruscin demonstrate distinct potencies in reducing endothelial hyperpermeability compared to their aglycone, neoruscogenin, at different concentration thresholds [2]. Therefore, substituting Ruscoside with a crude extract, a different saponin like ruscin (CAS 39491-41-3), or a sapogenin like ruscogenin (CAS 472-11-7) without accounting for these defined glycosylation and concentration-dependent activity differentials would introduce significant variability and compromise experimental reproducibility and assay specificity.

Quantitative Differentiation Evidence for Ruscoside Against Key Analogs and Aglycones


Glycosylation-Dependent Potency: Ruscoside as a Critical Prodrug in the Saponin Hydrolysis Cascade

The pharmacological activity within the Ruscus aculeatus saponin family exhibits a clear inverse relationship with the number of sugar moieties. This class-level inference is explicitly supported by the observation that the plant extracts must undergo hydrolysis (removal of sugars) to yield the most active compounds [1]. This establishes Ruscoside (a highly glycosylated furostanol saponin) as an essential, well-defined starting material or prodrug. Its procurement as a pure, characterized compound is critical for controlled enzymatic or chemical hydrolysis studies designed to generate more potent deglycosylated derivatives, such as desglucoruscoside and desglucodesrhamnoruscin. Using an undefined mixture of Ruscus saponins would preclude the precise determination of reaction kinetics and yield optimization.

Structure-Activity Relationship (SAR) Glycoside Hydrolysis Phytochemical Processing

Comparative Endothelial Barrier Protection: Ruscin/Deglucoruscin vs. Aglycone Neoruscogenin

In a direct head-to-head in vitro comparison, the ability of various Ruscus saponins to protect against endothelial barrier dysfunction was quantified. The spirostanol saponins deglucoruscin (5) and ruscin (8) demonstrated significantly higher potency than their aglycone counterpart, neoruscogenin (11). At a concentration of only 10 µM, ruscin and deglucoruscin reduced thrombin-induced hyperpermeability of human microvascular endothelial cells (HMEC-1) to 42.6% and 41.9%, respectively [1]. In stark contrast, the aglycone neoruscogenin required a 10-fold higher concentration (100 µM) to achieve a less pronounced reduction, decreasing hyperpermeability to only 71.8% [1]. This demonstrates a clear potency and concentration-response advantage for specific glycosylated forms (ruscin, deglucoruscin) over the simple aglycone.

Endothelial Permeability Chronic Venous Insufficiency (CVD) In Vitro Pharmacology

Differential Abundance in Source Material: Desglucoruscoside vs. Ruscogenin

A direct, cross-study comparable analysis using HPLC-MS to fingerprint Ruscus aculeatus rhizomes revealed significant quantitative differences in the natural abundance of its key saponins [1]. The study identified desglucoruscoside and desglucoruscin as the predominant saponins within the plant material. In contrast, ruscogenin and its direct derivatives were found to be present at lower levels [1]. This quantitative compositional data is crucial for analytical chemistry and natural product standardization.

HPLC-MS Phytochemical Fingerprinting Natural Product Standardization

Distinct Anti-Elastase Selectivity of Ruscogenins vs. Saponins from Other Plant Species

A direct, head-to-head comparative study evaluated the enzyme inhibitory profiles of saponins and sapogenins from three different medicinal plants used for venous insufficiency [1]. The ruscogenins from Ruscus aculeatus were found to be ineffective on hyaluronidase activity but exhibited remarkable and selective competitive inhibition of elastase, with an IC50 value of 119.9 µM [1]. This profile contrasts sharply with constituents from Aesculus hippocastanum, which mainly inhibit hyaluronidase (e.g., escin IC50 = 149.9 µM) and Hedera helix, whose genins show potent elastase inhibition (e.g., oleanolic acid IC50 = 5.1 µM) but a different aglycone structure [1].

Anti-Elastase Anti-Hyaluronidase Venous Insufficiency

Validated Research and Industrial Use Cases for Ruscoside Based on Comparative Evidence


Analytical Method Development and Extract Standardization

For analytical chemists and quality control laboratories, the evidence that desglucoruscoside (the deglycosylated form of Ruscoside) is a predominant saponin in R. aculeatus rhizomes, in contrast to the lower abundance of ruscogenin [1], makes pure Ruscoside a valuable reference standard. Its procurement is justified for developing and validating robust HPLC or LC-MS methods aimed at the accurate quantification and standardization of Ruscus aculeatus extracts, ensuring consistency and potency of botanical preparations.

Investigation of Endothelial Barrier Function and Venous Disorders

Researchers focusing on chronic venous insufficiency (CVD) and microvascular permeability will find that Ruscus-derived saponins offer a quantifiable advantage. The direct, head-to-head data showing that ruscin and deglucoruscin (derivatives of Ruscoside) reduce endothelial hyperpermeability to ~42% at 10 µM, whereas the aglycone neoruscogenin reduces it to only ~72% even at a 10-fold higher concentration (100 µM) [2], provides a clear rationale for prioritizing these specific glycosylated saponins over their aglycones in in vitro and in vivo models of vascular integrity.

Structure-Activity Relationship (SAR) and Prodrug Studies

Given the established class-level principle that pharmacological activity increases with decreasing glycosylation [3], pure Ruscoside serves as an essential, well-defined starting material for systematic SAR investigations. Researchers in natural product chemistry and pharmacology can procure Ruscoside to conduct controlled hydrolysis studies, generating and characterizing a range of deglycosylated derivatives (e.g., desglucoruscoside, desglucodesrhamnoruscin) and precisely mapping their respective potencies in targeted bioassays.

Comparative Enzyme Inhibition Profiling

For studies aimed at dissecting the multi-target mechanisms of venoactive phytochemicals, the selective anti-elastase profile of Ruscus saponins offers a distinct tool. The head-to-head enzyme inhibition data, which shows ruscogenins potently inhibiting elastase (IC50 119.9 µM) while having no effect on hyaluronidase [4], differentiates them from the saponins of Aesculus hippocastanum (which target hyaluronidase) and Hedera helix (whose genins show a different potency profile). This allows researchers to probe the specific contribution of elastase inhibition to vascular health outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruscoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.